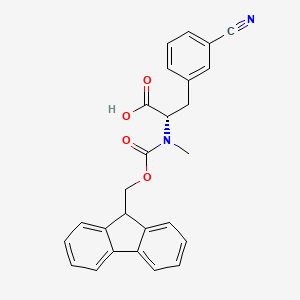
Fmoc-N-Me-Phe(3-CN)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound fluorenylmethyloxycarbonyl-N-methyl-phenylalanine(3-cyanide)-hydroxide is a derivative of phenylalanine, an essential amino acid. This compound is often used in peptide synthesis due to its unique properties, including its ability to form stable hydrogels. The fluorenylmethyloxycarbonyl group is a protective group used in peptide synthesis to protect the amino group of amino acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fluorenylmethyloxycarbonyl-N-methyl-phenylalanine(3-cyanide)-hydroxide typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using the fluorenylmethyloxycarbonyl group.
Methylation: The phenylalanine is then methylated to introduce the N-methyl group.
Cyanation: The phenyl ring is modified to introduce the cyanide group at the 3-position.
Hydroxylation: Finally, the compound is hydroxylated to obtain the desired product.
Industrial Production Methods
Industrial production of fluorenylmethyloxycarbonyl-N-methyl-phenylalanine(3-cyanide)-hydroxide follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Fluorenylmethyloxycarbonyl-N-methyl-phenylalanine(3-cyanide)-hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can be used to modify the cyanide group.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
Applications De Recherche Scientifique
Fluorenylmethyloxycarbonyl-N-methyl-phenylalanine(3-cyanide)-hydroxide has numerous applications in scientific research:
Chemistry: It is used in peptide synthesis and as a building block for more complex molecules.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of fluorenylmethyloxycarbonyl-N-methyl-phenylalanine(3-cyanide)-hydroxide involves its interaction with specific molecular targets. The fluorenylmethyloxycarbonyl group protects the amino group, allowing for selective reactions at other sites. The cyanide group can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds, stabilizing the compound in various environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorenylmethyloxycarbonyl-phenylalanine: Lacks the N-methyl and cyanide groups.
Fluorenylmethyloxycarbonyl-N-methyl-phenylalanine: Lacks the cyanide group.
Fluorenylmethyloxycarbonyl-phenylalanine(3-cyanide): Lacks the N-methyl group.
Uniqueness
Fluorenylmethyloxycarbonyl-N-methyl-phenylalanine(3-cyanide)-hydroxide is unique due to the presence of both the N-methyl and cyanide groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in peptide synthesis and other applications where selective reactions are required.
Propriétés
Formule moléculaire |
C26H22N2O4 |
|---|---|
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
(2S)-3-(3-cyanophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid |
InChI |
InChI=1S/C26H22N2O4/c1-28(24(25(29)30)14-17-7-6-8-18(13-17)15-27)26(31)32-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,23-24H,14,16H2,1H3,(H,29,30)/t24-/m0/s1 |
Clé InChI |
PMAHMTYTKRJGSX-DEOSSOPVSA-N |
SMILES isomérique |
CN([C@@H](CC1=CC(=CC=C1)C#N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
CN(C(CC1=CC(=CC=C1)C#N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


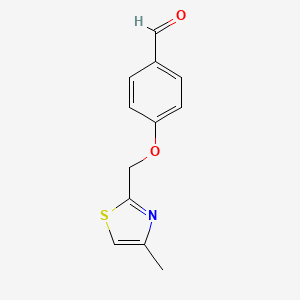
![6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14899213.png)
![(1R,5R)-1-(Iodomethyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14899215.png)


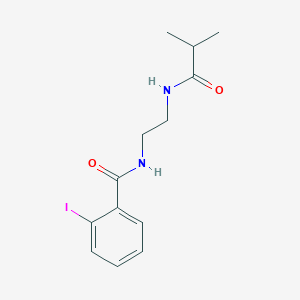
![3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(4-methylthiazol-2-yl)propanamide](/img/structure/B14899249.png)

![(1S,9S)-9-Amino-6,10-dioxo-octahydro-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid methyl ester](/img/structure/B14899260.png)
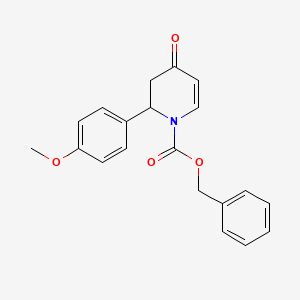
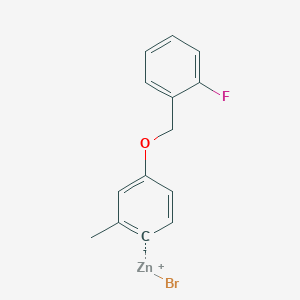


![5-Azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B14899306.png)
